Iodosalinosporamide

Beschreibung

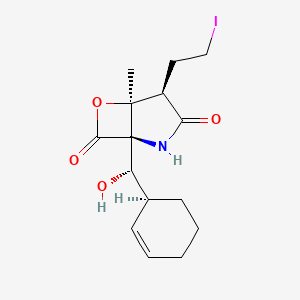

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20INO4 |

|---|---|

Molekulargewicht |

405.23 g/mol |

IUPAC-Name |

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-iodoethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C15H20INO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 |

InChI-Schlüssel |

JAZCCWDRHBENHK-SHTIJGAHSA-N |

Isomerische SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCI |

Kanonische SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCI |

Herkunft des Produkts |

United States |

Discovery and Biological Origin of Salinosporamide Parent Compounds

Isolation of Salinosporamide A from Salinispora tropica

Salinosporamide A was first discovered by William Fenical and Paul Jensen at the Scripps Institution of Oceanography. wikipedia.orgucsd.edu The isolation of this natural product was the result of a targeted screening program focused on marine microorganisms. wikipedia.org Specifically, cytotoxicity-guided fractionation of the organic extracts from the fermentation of Salinispora strain CNB-392 led to the identification of Salinosporamide A. wikipedia.org Another strain, CNB-440, isolated from marine sediment collected in the Bahamas, was also found to be a producer of this potent compound. nih.gov The isolation process was directed by the compound's significant activity against the HCT-116 human colon carcinoma cell line. nih.gov

The structural elucidation of Salinosporamide A revealed a densely functionalized γ-lactam-β-lactone bicyclic core, a feature that contributes to its potent biological activity. wikipedia.orgtaylorandfrancis.com Its discovery was a landmark in marine natural products research, as it highlighted the therapeutic potential of previously unexplored marine actinomycetes. wikipedia.orgnih.gov

Obligate Marine Nature of Salinispora Species and Ecological Niche

The genus Salinispora is unique among actinomycetes as its species are obligate marine bacteria, meaning they require seawater for growth and cannot survive in terrestrial environments. nih.govwikipedia.org This requirement is linked to their evolutionary adaptation to the high osmotic and ionic strength of marine ecosystems. wikipedia.org Research has indicated that the loss of a specific gene, the mechanosensitive channel of large conductance gene (mscL), is responsible for their inability to tolerate low osmotic strength media. nih.gov

Salinispora species are primarily found in tropical and subtropical marine sediments. wikipedia.org They have been isolated from various oceanic regions, including the Atlantic, Pacific, and Indian Oceans, at depths of up to 1100 meters. wikipedia.org While their primary habitat is marine sediment, they have also been found in association with other marine organisms such as sponges and seaweeds. wikipedia.org The ecological role of Salinispora in these environments is an active area of research, with evidence suggesting that the production of secondary metabolites like the salinosporamides may serve as a chemical defense mechanism. ucsd.edunih.gov

| Key Characteristics of Salinispora | Description |

| Gram Stain | Positive |

| Morphology | Filamentous, spore-forming |

| Metabolism | Aerobic, heterotrophic |

| Habitat | Tropical and subtropical marine sediments |

| Key Feature | Obligate marine nature (requires seawater for growth) |

Microbial Diversity within Marine Actinomycetes and Metabolic Potential

The marine environment harbors a vast and largely untapped diversity of microorganisms, with marine actinomycetes being a particularly promising source of novel bioactive compounds. frontiersin.orgnih.gov These bacteria have adapted to a wide range of extreme conditions, including high salinity, pressure, and temperature variations, which has driven the evolution of unique metabolic pathways. frontiersin.org This metabolic diversity is reflected in the vast array of secondary metabolites they produce, many of which possess potent biological activities, including antimicrobial, antiviral, and anticancer properties. frontiersin.orgnih.gov

The genus Streptomyces is a well-known example of a prolific producer of bioactive compounds among the actinomycetes. nih.govoup.com However, the discovery of novel genera like Salinispora underscores the importance of exploring new and underexplored marine environments to uncover new chemical entities with therapeutic potential. nih.govescholarship.org The continued investigation into the genetic and metabolic potential of marine actinomycetes holds significant promise for the discovery of new drugs and other biotechnological applications. frontiersin.orgnih.gov

| Compound Family | Producing Organism | Notable Bioactivity |

| Salinosporamides | Salinispora tropica, Salinispora arenicola | Proteasome inhibition, anticancer |

| Lomaiviticins | Salinispora pacifica | Antibiotic, anticancer |

Chemical Synthesis and Semi Synthetic Derivatization of Iodosalinosporamide

Strategies for the Synthesis of Iodosalinosporamide from Salinosporamide A

This compound is typically produced via a semi-synthetic approach starting from the more abundant, naturally occurring Salinosporamide A. nih.gov This strategy leverages the existing complex bicyclic core of the natural product, allowing for targeted modifications.

The most direct method for synthesizing this compound is through a halogen exchange reaction at the C-2 position of Salinosporamide A. This transformation is achieved under Finkelstein conditions, which involve treating Salinosporamide A with a source of iodide ions. nih.gov Specifically, the reaction uses sodium iodide (NaI) in an acetone (B3395972) solvent. nih.gov While effective, this conversion has been reported to be a slow process, resulting in a relatively low yield of approximately 11%. nih.gov Despite the modest yield, this method provides crucial access to this compound, which serves as a key intermediate for further derivatization. nih.gov

Table 1: Finkelstein Reaction for this compound Synthesis

| Starting Material | Reagent | Solvent | Product | Reported Yield |

|---|

Data sourced from Potts, B. M., et al., 2010. nih.gov

The synthesis of other halogenated salinosporamide analogues employs distinct strategies, highlighting the unique challenges associated with incorporating different halogens into the scaffold. mdpi.com

Bromosalinosporamide: The production of Bromosalinosporamide can be achieved through a process known as directed biosynthesis. By supplementing the fermentation medium of the producing organism, Salinispora tropica, with sodium bromide (NaBr), the bacterium's biosynthetic machinery incorporates bromide instead of chloride, leading to the formation of Bromosalinosporamide as the major halogenated product. mdpi.com

Fluorosalinosporamide: The generation of Fluorosalinosporamide is more complex. Directed biosynthesis by adding sodium fluoride (B91410) (NaF) to the culture is not feasible because fluoride is toxic to S. tropica. nih.govmdpi.com Furthermore, the native halogenating enzyme, a chlorinase known as SalL, does not accept fluoride as a substrate. nih.govmdpi.comnih.gov To overcome this, a genetic engineering approach called mutasynthesis was successfully employed. This involved replacing the native chlorinase gene (salL) in S. tropica with the fluorinase gene (FlA) from Streptomyces cattleya. The resulting mutant strain was then capable of producing Fluorosalinosporamide. mdpi.com A semi-synthetic route to Fluorosalinosporamide has also been reported, though it was low-yielding. mdpi.com

Table 2: Comparison of Synthesis Strategies for Halogenated Salinosporamides

| Analogue | Primary Synthesis Method | Description |

|---|---|---|

| This compound | Semi-synthesis (Halogen Exchange) | Chemical conversion of Salinosporamide A using NaI in acetone. nih.govnih.gov |

| Bromosalinosporamide | Directed Biosynthesis | Addition of NaBr to the S. tropica fermentation culture. mdpi.com |

| Fluorosalinosporamide | Mutasynthesis (Genetic Engineering) | Replacement of the native chlorinase gene with a fluorinase gene in S. tropica. mdpi.com |

Total Synthesis Approaches to the Salinosporamide Scaffold and Potential for this compound Precursors

The complex and unique structure of Salinosporamide A, featuring a densely functionalized γ-lactam-β-lactone bicyclic core and five contiguous stereocenters, has made it a compelling target for total synthesis. nih.govwikipedia.org Numerous research groups have developed distinct and innovative routes to construct this scaffold. nih.gov Notable total syntheses have been reported by Corey, Endo and Danishefsky, and Pattenden, among others. nih.govrsc.org

These synthetic pathways primarily focus on the construction of Salinosporamide A itself. nih.govresearchgate.net However, they invariably generate advanced intermediates that possess the core bicyclic ring system. These intermediates represent potential precursors for this compound. A theoretical strategy to produce this compound via total synthesis would involve intercepting the synthesis at a late stage, just before the introduction of the chlorine atom. Many synthetic routes conclude with a step that converts a C-2 hydroxyl group into the C-2 chloroethyl moiety. nih.gov By modifying this final step, for example by using an iodinating agent instead of a chlorinating one on the hydroxyl-bearing precursor, it would be possible to generate this compound directly without having to first synthesize Salinosporamide A and then perform a halogen exchange.

Rational Design and Generation of this compound Analogues with Modified Pharmacophores

The rationale behind synthesizing this compound extends beyond studying the effect of the iodine atom itself. Its true value in medicinal chemistry often lies in its role as a versatile synthetic intermediate. nih.gov The carbon-iodine bond at the C-2 position is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions. This allows for the rational design and generation of a diverse array of analogues with modified pharmacophores to probe the SAR of the C-2 position. nih.govscienceopen.com

By using this compound as a starting material, researchers have introduced various functional groups at this position. For example, treatment with:

Sodium azide (B81097) (NaN₃) yields an azido-substituted analogue. nih.gov

Lithium dimethyl cuprate results in the addition of a propyl group, forming Salinosporamide E. nih.gov

Sodium hydroxide (B78521) (NaOH) can introduce a hydroxyl group, although this occurs in low yield. nih.gov

These semi-synthetic modifications allow for a systematic exploration of how different substituents at the C-2 position affect the molecule's interaction with its biological target, the 20S proteasome. nih.govresearchgate.net

Table 3: Semi-Synthetic Derivatizations of this compound

| Starting Material | Reagent | C-2 Modification | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Azide group (-N₃) | Azidosalinosporamide |

| This compound | Lithium Dimethyl Cuprate (LiMe₂Cu) | Propyl group (-CH₂CH₃) | Salinosporamide E |

Data sourced from Nett, M., et al., 2010. nih.gov

Biosynthetic Pathways of Salinosporamides and Prospects for Iodosalinosporamide Engineering

Elucidation of the Salinosporamide A Biosynthesis Gene Cluster (sal)

The genetic blueprint for Salinosporamide A production is encoded within a 41-kb biosynthetic gene cluster (BGC), designated as sal. nih.gov The discovery and sequencing of this gene cluster were pivotal, revealing a collection of genes responsible for synthesizing the unique chemical precursors and assembling the final molecule. nih.govresearchgate.net The sal BGC is central to the production of salinosporamides, and inactivation of key genes within this cluster, such as salA (the core assembly-line gene) or salX (involved in precursor synthesis), completely abolishes the production of Salinosporamide A and its known derivatives. nih.govnih.gov Isotopic labeling experiments have confirmed that the distinctive structure of Salinosporamide A is assembled from three primary building blocks: acetate (B1210297), a chloroethylmalonate unit, and the non-proteinogenic amino acid L-3-cyclohex-2'-enylalanine (CHA). nih.govnih.gov The sal gene cluster contains all the necessary enzymatic machinery to produce these precursors and orchestrate their assembly. nih.gov

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) in Salinosporamide Assembly

The core structure of Salinosporamide A is assembled by a sophisticated enzymatic complex known as a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). nih.govnih.gov These megasynthases are modular enzymes that act as a molecular assembly line. nih.govmdpi.com In the sal pathway, the process is initiated by a PKS module, which uses acetate and the unique chloroethylmalonyl-CoA extender unit to build a polyketide chain. nih.govpnas.org

This growing chain is then transferred to an NRPS module. nih.gov The NRPS component is responsible for recognizing and incorporating the specific amino acid precursor, cyclohexenylalanine (CHA). nih.gov The NRPS module catalyzes peptide bond formation and subsequent cyclization reactions. A key enzyme in the final steps is a standalone ketosynthase, SalC, which is responsible for catalyzing the formation of the distinctive and functionally critical γ-lactam-β-lactone bicyclic core of the salinosporamide warhead. nih.gov This intricate interplay between PKS and NRPS modules ensures the precise and efficient construction of the complex salinosporamide scaffold. nih.govmdpi.com

Enzymatic Halogenation Mechanisms in Salinosporamide Biosynthesis (e.g., SalL)

A crucial step in the biosynthesis of Salinosporamide A is the incorporation of a chlorine atom, a feature essential for its potent biological activity. pnas.org This chlorination is not performed on the final molecule but occurs during the synthesis of one of its building blocks, chloroethylmalonyl-CoA. researchgate.netpnas.org The key enzyme responsible for this step is SalL, an S-adenosyl-L-methionine (SAM)-dependent chlorinase. pnas.orgresearchgate.net

SalL catalyzes the conversion of SAM and a chloride ion into 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA). pnas.orgnih.gov This chlorinated intermediate is then processed through a multi-step enzymatic cascade to yield the chloroethylmalonyl-CoA extender unit required by the PKS module. researchgate.netnih.gov The mechanism of SalL is distinct from many other halogenases, such as flavin-dependent or haloperoxidase enzymes, and represents a unique strategy for halogenation in natural product biosynthesis. pnas.orgtandfonline.comnih.gov

Mutasynthetic and Precursor-Directed Biosynthesis for Generating Salinosporamide Derivatives

The generation of novel salinosporamide analogues, including the prospective Iodosalinosporamide, relies on techniques that manipulate the natural biosynthetic pathway. mdpi.com Two powerful strategies employed are mutasynthesis and precursor-directed biosynthesis. nih.govmdpi.com

Mutasynthesis involves creating a mutant strain of S. tropica by inactivating a specific gene in the sal cluster. nih.goviupac.org For instance, by disrupting the salX gene, which is essential for producing the natural cyclohexenylalanine (CHA) precursor, the production of Salinosporamide A is halted. nih.gov This engineered strain can then be fed synthetic analogues of CHA. If the downstream enzymes in the pathway are sufficiently flexible, they can accept these unnatural precursors and incorporate them into the final structure, yielding novel salinosporamide derivatives with modified side chains. nih.gov

Precursor-directed biosynthesis is a simpler approach where analogues of a natural precursor are added to the fermentation medium of the wild-type organism. mdpi.com The organism's enzymes may then incorporate the supplied analogue in competition with the natural substrate, leading to the production of new metabolites. nih.govmdpi.com This method has been successfully used to increase the production of minor salinosporamides and generate new ones. mdpi.com

Investigation of Substrate Specificity and Pathway Engineering for Modified Analogues

The potential to create this compound hinges on the substrate specificity of the enzymes in the salinosporamide pathway, particularly the halogenase SalL. iupac.org Pathway engineering aims to exploit or alter this specificity to produce desired analogues. manchester.ac.ukchalmers.se

Studies on the SalL enzyme have revealed a degree of flexibility. While its natural substrate is chloride, in vitro experiments have shown that SalL can also accept bromide and iodide as alternative substrates, although it does not utilize fluoride (B91410). iupac.org The kinetic data suggest that the brominase and iodinase activities are not significant under normal environmental conditions. iupac.org However, this enzymatic promiscuity can be exploited. By manipulating the fermentation conditions—for example, by growing S. tropica in a medium with a high concentration of iodide ions—it is possible to direct the biosynthesis towards the production of halogenated analogues. iupac.org This precursor-directed approach has already proven successful for producing Bromosalinosporamide. iupac.org The semi-synthetic iodo-analog of Salinosporamide A has been shown to retain the biological activity of the natural chlorinated product, making the biosynthetic production of this compound a promising goal for pathway engineering. iupac.org

Molecular Mechanism of Action of Iodosalinosporamide As a Proteasome Inhibitor

Significance of the C-2 Iodoethyl Moiety as a Leaving Group

: Impact on Duration and Potency of Proteasome Inhibition

Iodosalinosporamide, akin to Salinosporamide A, exerts its inhibitory effects by targeting the 20S proteasome, the catalytic core of the larger 26S proteasome complex. The proteasome contains three primary active sites within its β-subunits: the chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit). Salinosporamide A is characterized as an irreversible pan-proteasome inhibitor, meaning it covalently binds to and inhibits all three of these catalytic activities. caltagmedsystems.co.ukadipogen.com

The mechanism initiates when the nucleophilic N-terminal threonine (Thr1) residue, present in the active sites of the β-subunits, attacks the electrophilic carbonyl carbon of the β-lactone ring within the salinosporamide structure. ucsd.edumdpi.comacs.orgrcsb.org This nucleophilic addition leads to the opening of the β-lactone ring and the formation of a stable ester linkage between the inhibitor and the threonine residue. acs.orgrcsb.orgacs.org Crucially, the molecule possesses a leaving group (LG), such as the chlorine atom in Salinosporamide A, which is subsequently displaced. This displacement facilitates the formation of a covalent bond, resulting in irreversible inhibition of the proteasome. acs.orgnih.gov This process is understood to occur via a two-step mechanism involving initial reversible recognition followed by the rate-limiting formation of a covalent enzyme-inhibitor complex. nih.gov

Potency and Duration of Inhibition:

Salinosporamide A demonstrates remarkable potency, exhibiting efficacy at nanomolar concentrations. Its inhibitory concentrations (IC50) against the different proteasome subunit activities are notably low:

| Proteasome Subunit Activity | EC50 (nM) |

| β5 (Chymotrypsin-like, CT-L) | 3.5 |

| β2 (Trypsin-like, T-L) | 28 |

| β1 (Caspase-like, C-L) | 430 |

caltagmedsystems.co.ukadipogen.com These values highlight its effectiveness across all three major proteolytic activities, making it a "pan-proteasome inhibitor." Furthermore, Salinosporamide A exhibits a longer duration of proteasome inhibition compared to other proteasome inhibitors like bortezomib. adipogen.comwikipedia.org The presence of a good leaving group, such as the chlorine atom, is directly correlated with this prolonged inhibition. Analogues with effective leaving groups show no recovery of proteasome activity after 24 hours of dialysis, whereas analogues lacking such groups exhibit restored activity within a shorter timeframe. acs.orgnih.gov Structure-activity relationship studies indicate that the chloroethyl group is integral to the potency of Salinosporamide A, with modifications or replacements of this group leading to reduced efficacy. nih.gov Halogen exchange, such as replacing chlorine with bromine or iodine, can yield analogues with similar potency, underscoring the importance of the leaving group's chemical properties. acs.org

Structural Insights from Co-Crystallographic Studies of Salinosporamide-Proteasome Complexes

Co-crystallographic studies involving Salinosporamide A (NPI-0052) and the 20S proteasome have provided critical structural details that elucidate its mechanism of irreversible binding. Structures have been determined for complexes with yeast and human proteasomes, revealing the precise manner in which the inhibitor interacts with the catalytic subunits. mdpi.comacs.orgrcsb.orgacs.org

These studies confirm that Salinosporamide A covalently binds to the catalytic threonine residue (Thr1Oγ) of the proteasome's active sites via an ester linkage formed from the opened β-lactone ring. acs.orgrcsb.orgacs.org Upon ring opening, the molecule undergoes further structural changes. Specifically, the opened β-lactone ring, after attacking the threonine, leads to the formation of a cyclic ether through the displacement of the chlorine atom. rcsb.orgacs.orgnih.gov This process effectively locks the inhibitor into the active site, preventing deacylation of the enzyme-ligand complex and deactivating the catalytic N-terminus. rcsb.orgacs.org

The structural data reveals that Salinosporamide A, unlike peptide-based proteasome inhibitors, does not require a peptide moiety for binding. This allows it to interact with all three active subunits (β1, β2, and β5) without strict substrate-like recognition, although it exhibits the highest affinity for the β5 subunit. mdpi.com The unique β-lactone pharmacophore is highly specific for the catalytic threonine residues found in proteasomes, distinguishing it from other hydrolases. mdpi.com Comparisons with the crystal structure of omuralide, another β-lactone proteasome inhibitor, highlight the distinct binding mechanism of salinosporamides, particularly the role of the chloroethyl group in enhancing potency. acs.org These structural insights are fundamental to understanding the potent and irreversible nature of Salinosporamide A's proteasome inhibition.

Compound List:

this compound

Salinosporamide A (Marizomib, NPI-0052)

Salinosporamide B (NPI-0047)

Omuralide

Bortezomib (Velcade)

Fluorosalinosporamide

Bromosalinosporamide

Salinosporamide (general term)

MZB (Marizomib)

Advanced Research Methodologies and Techniques for Iodosalinosporamide Studies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in defining the molecular architecture of iodosalinosporamide. A combination of nuclear magnetic resonance, mass spectrometry, X-ray crystallography, and circular dichroism provides a complete picture of its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. jchps.com A suite of NMR experiments is employed to establish the connectivity and stereochemistry of the molecule.

1D NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information about the chemical environment of each atom. emerypharma.com The chemical shifts (δ), coupling constants (J), and integration of signals in the ¹H NMR spectrum reveal the number and types of protons, while the ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the different types of carbon atoms (quaternary, methine, methylene (B1212753), and methyl).

2D NMR: Two-dimensional NMR experiments are essential for assembling the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and build fragments of the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, providing definitive ¹H-¹³C one-bond connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds, which is critical for connecting the molecular fragments established by COSY and HSQC, and for identifying the positions of quaternary carbons.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to determine the relative stereochemistry of the molecule. These experiments detect protons that are close in space (typically <5 Å), allowing for the assignment of stereocenters by observing through-space correlations.

Solid-State NMR (ssNMR): While less common for initial structure elucidation, solid-state NMR can provide valuable information about the conformation and packing of this compound in its crystalline state. It is particularly useful for studying ligand-protein complexes where single crystals for X-ray crystallography are difficult to obtain.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of this compound and to gain structural information through fragmentation analysis. cas.cn

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of this compound with high confidence.

Tandem MS (MS/MS): In tandem mass spectrometry, ions of the parent molecule are selected and fragmented through collision-induced dissociation (CID). cas.cn The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecular backbone and the identity of substituents. This technique is crucial for differentiating this compound from its analogs, such as salinosporamide A (marizomib) and bromosalinosporamide. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with tandem mass spectrometry allows for the separation of this compound from complex mixtures, such as crude extracts or reaction mixtures, followed by its sensitive detection and structural confirmation. This is a standard method for analyzing the purity and stability of the compound. acs.org

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgchromatographyonline.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to distinguish this compound from isomeric or isobaric compounds. nih.gov The collision cross-section (CCS) value derived from IMS is a unique physicochemical property that can be used as an additional identifier for the compound. chromatographyonline.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. wikipedia.org It provides unambiguous proof of the molecular connectivity and, crucially, the absolute configuration of all chiral centers. wikipedia.orglibretexts.org

For a molecule like this compound, obtaining a high-quality single crystal allows for diffraction analysis, which generates an electron density map from which the precise positions of all atoms, including the heavy iodine atom, can be determined. mdpi.com This technique was instrumental in confirming the structure of the parent compound, salinosporamide A.

Furthermore, co-crystallization of this compound with its biological target, the 20S proteasome, can reveal the precise molecular interactions at the active site. nih.govnih.gov X-ray crystallographic studies of related salinosporamides complexed with the yeast 20S proteasome have shown how these inhibitors form a covalent bond with the catalytic N-terminal threonine residue of the active subunits. nih.govnih.gov Such studies elucidate the mechanism of irreversible inhibition and provide a structural basis for the compound's potent activity. nih.govnih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu This technique is particularly useful for assigning the absolute configuration of stereocenters, especially when X-ray crystallography is not feasible. researcher.life

The experimental ECD spectrum of this compound can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and a calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration.

In Vitro and Preclinical Biological Activity Assessment

To understand the therapeutic potential of this compound, its biological activity is assessed through a series of in vitro assays, primarily focusing on its interaction with the proteasome.

The 20S proteasome core particle possesses three distinct types of proteolytic activity, each associated with different active subunits: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit). mdpi.com The inhibitory potency of this compound against each of these activities is quantified using enzymatic assays. nih.gov

These assays typically employ fluorogenic peptide substrates that are specific for each active site. nih.govelifesciences.org Cleavage of the substrate by the proteasome releases a fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to the enzymatic activity. nih.gov By measuring this rate in the presence of varying concentrations of this compound, the half-maximal inhibitory concentration (IC₅₀) can be determined for each subunit activity. mdpi.com

Studies on salinosporamide A and its analogs, such as homosalinosporamide A, have shown potent, sub-nanomolar inhibition of the chymotrypsin-like activity, with significantly less potent inhibition of the trypsin-like and caspase-like activities. nih.govmdpi.com This selectivity is a key characteristic of the salinosporamide class of inhibitors.

| Compound | CT-L (β5) IC₅₀ [nM] | T-L (β2) IC₅₀ [nM] | C-L (β1) IC₅₀ [nM] |

| Salinosporamide A | 0.35 | 49 | 35 |

| Homosalinosporamide A | 0.54 | 88 | 51 |

| Data derived from luminogenic enzyme assays with the yeast 20S proteasome, presented as a representative example for a salinosporamide analog. mdpi.com |

Cell-Based Assays for Proteasome Inhibition and Cellular Responses

Cell-based assays are fundamental in determining the biological activity of this compound. These assays measure the compound's ability to inhibit the proteasome within a cellular context and quantify the downstream consequences of this inhibition, such as cytotoxicity.

Research into the parent compound, Salinosporamide A (Marizomib), provides a strong framework for assays applicable to this compound. The inhibitory activity of these compounds is typically assessed against the three distinct catalytic activities of the 20S proteasome: the chymotrypsin-like (CT-L or β5), caspase-like (C-L or β1), and trypsin-like (T-L or β2) activities. Fluorogenic reporter substrates specific to each subunit are used to measure their activity in cell lysates or intact cells treated with the inhibitor. mdpi.com The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter derived from these assays. researchgate.net

For Salinosporamide A, studies using the human 20S proteasome have determined specific IC50 values for each subunit, demonstrating potent, broad-spectrum inhibition. mdpi.comnih.gov It shows the highest affinity for the β5 subunit, with progressively higher concentrations required to inhibit the β2 and β1 subunits. mdpi.com

Structure-activity relationship (SAR) studies on Salinosporamide A and its analogs have been crucial in understanding the role of different chemical moieties. These studies have shown that the presence and nature of the halogen atom at the C2 position are critical for potent biological activity. researchgate.netnih.gov Specifically, analogs with halides such as chlorine, bromine, or iodine at this position are noted for their importance to the compound's action. researchgate.net This strongly supports the hypothesis that this compound is a potent proteasome inhibitor, though specific IC50 values from direct studies are not widely published.

| Proteasome Subunit | Catalytic Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| β5 | Chymotrypsin-like (CT-L) | 18.5 | mdpi.comnih.gov |

| β2 | Trypsin-like (T-L) | 326.5 | mdpi.comnih.gov |

| β1 | Caspase-like (C-L) | 596.6 | mdpi.comnih.gov |

Beyond direct enzyme inhibition, cell viability assays are used to measure the cytotoxic effects of this compound on cancer cell lines. nih.gov These assays, such as those measuring ATP levels (e.g., CellTiter-Glo), quantify the reduction in cell viability upon exposure to the compound, providing a half-maximal effective concentration (EC50) value. nih.gov

Investigation of Protein Degradation Pathways in Cellular Models

This compound is presumed to function by targeting the ubiquitin-proteasome system (UPS), the principal mechanism for selective protein degradation in eukaryotic cells. nih.govresearchgate.net The UPS plays a critical role in cellular homeostasis by eliminating misfolded, damaged, or regulatory proteins. nih.gov

The process begins with the tagging of substrate proteins by a polyubiquitin (B1169507) chain, which acts as a signal for degradation. researchgate.net This tagging is a cascade reaction involving ubiquitin-activating (E1), ubiquitin-conjugating (E2), and ubiquitin-ligase (E3) enzymes. nih.gov The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex. nih.gov

Inhibition of the proteasome by a compound like this compound blocks this degradation pathway. This leads to the accumulation of polyubiquitinated proteins, disrupting cellular processes that depend on timely protein turnover, such as cell cycle progression, DNA repair, and signal transduction. arvojournals.orgelsevierpure.com The buildup of misfolded and regulatory proteins induces a state of cellular stress, particularly in the endoplasmic reticulum, which ultimately triggers programmed cell death (apoptosis). arvojournals.org This mechanism is particularly effective against cancer cells, which often exhibit higher rates of protein synthesis and are more dependent on proteasome function for survival.

Cellular models are used to verify this mechanism. Techniques such as Western blotting can be employed to detect the accumulation of ubiquitinated proteins and specific proteasome substrates (e.g., p53, IκBα) in cells treated with the inhibitor. Furthermore, assays for apoptosis, such as caspase activation or DNA fragmentation analysis, can confirm the induction of cell death following proteasome inhibition.

Computational and Theoretical Chemistry Approaches

Computational methods are indispensable tools in modern drug discovery, enabling detailed investigation of ligand-target interactions and the prediction of compound activity. These approaches are critical for understanding the molecular basis of this compound's function and for designing novel, improved derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of the proteasome. researchgate.net High-resolution structural data, such as that obtained from the cryo-electron microscopy (cryo-EM) structure of the human 20S proteasome in complex with Salinosporamide A, provides an essential foundation for these studies. mdpi.comnih.gov

The structure reveals that Salinosporamide A binds irreversibly to the catalytic threonine (Thr1) residue in the active sites of all three catalytic subunits (β1, β2, and β5). mdpi.comnih.gov The binding mechanism involves a nucleophilic attack by the Thr1 hydroxyl group on the carbonyl of the β-lactone ring. This is followed by an intramolecular reaction where the chloroethyl side chain forms a stable tetrahydrofuran (B95107) ring, which is key to its irreversible inhibition. researchgate.net

Molecular docking simulations for this compound would use this structural information to model its binding. These simulations help to analyze the binding affinity and the specific non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—between the inhibitor and the amino acid residues in the proteasome's active site. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by simulating the movement of every atom in the ligand-receptor complex over time. researchgate.net MD provides insights into the stability of the binding pose, the flexibility of the active site, and the dynamic behavior of the entire complex, offering a more comprehensive understanding of the inhibitory mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of Salinosporamide analogs, including this compound, a QSAR model would be developed using experimental data on their proteasome inhibitory potency (e.g., IC50 values).

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. A statistical model is then built to correlate these descriptors with the observed biological activity.

Existing SAR studies on salinosporamides provide the foundational knowledge for building a QSAR model. nih.gov For instance, it is known that modifications to the C2 position, such as altering the halogen, significantly impact potency. researchgate.net A robust QSAR model could quantify this relationship and predict the activity of new, unsynthesized derivatives. This predictive capability allows for the rational design of more potent and selective proteasome inhibitors by prioritizing the synthesis of compounds with the most promising structural features.

In the context of proteasome inhibitors, AI and ML can accelerate discovery in several ways:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate new therapeutic targets within protein degradation pathways. bms.com

Generative Models for Drug Design: Deep learning and other generative AI approaches can design novel molecules from scratch. researchgate.netbms.com These models learn from large libraries of existing compounds to generate new chemical structures, like Salinosporamide analogs, that are optimized for desired properties such as high potency, selectivity, and good pharmacokinetic profiles. researchgate.net

Predictive Modeling: ML models can be trained to predict various properties of a molecule, including its biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. This allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. rsc.org

Structural Biology: Advanced deep learning models, such as AlphaFold, have dramatically improved the accuracy of protein structure prediction. nih.gov This enables the application of structure-based drug design methods even when experimental structures of the target protein are unavailable. monash.edu

Future Directions and Translational Academic Research of Iodosalinosporamide

Design and Synthesis of Next-Generation Proteasome Inhibitors Based on Iodosalinosporamide Scaffold

The natural product scaffold of salinosporamides, including this compound, serves as a critical inspiration for the design and synthesis of next-generation proteasome inhibitors (PIs). Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the core scaffold can significantly impact biological activity. For instance, alterations to the cyclohexenyl ring or specific substitutions at various positions have been shown to affect inhibitory potency against the proteasome researchgate.netrsc.org. Medicinal chemists can leverage the this compound scaffold to develop novel analogues with improved potency, selectivity, or pharmacokinetic profiles. Advanced computational approaches, including reinforcement learning coupled with 3D structural data, are also emerging as powerful tools for de novo design of target-specific, scaffold-based inhibitors, aiming to optimize activity, binding affinity, and synthetic accessibility nih.govarxiv.org.

Table 1: Impact of Scaffold Modifications on Proteasome Inhibitory Activity (Based on Salinosporamide SAR studies)

| Modification Type | Impact on Activity | Reference |

| Substitution at C-3 (e.g., salisporamide I) | Weakened biological effect | researchgate.net |

| Removal of hydroxy group at C-5 (e.g., salisporamide J) | Weakened biological effect | researchgate.net |

| Alteration from cyclohexenyl to substituted cyclohexanes | Lower inhibitory activity | researchgate.net |

Further Elucidation of Resistance Mechanisms in Cellular Models

Cellular resistance to proteasome inhibitors (PIs) represents a significant hurdle in their therapeutic application. Understanding the specific mechanisms by which cancer cells, or other biological systems, develop resistance to this compound is crucial for overcoming this challenge. Known resistance mechanisms to PIs include the hyperactivation of other proteasome subunits (trypsin-like β2 and caspase-like β1) to compensate for the inhibition of the chymotrypsin-like β5 site, alterations in cellular stress response pathways, changes in gene and protein expression related to cell survival and antiapoptotic pathways, and the activation of multidrug resistance transporters nih.govfrontiersin.orgnih.govcancernetwork.com. Academic research should focus on systematically investigating these and other potential resistance pathways in cellular models exposed to this compound. This includes examining genetic mutations, changes in proteasome subunit expression, and the activation of specific signaling cascades that confer resistance nih.gov.

Table 2: Identified Proteasome Inhibitor Resistance Mechanisms

| Mechanism | Description | Relevance to PIs | Reference |

| Hyperactivation of β2 and β1 subunits | Compensatory activation of other catalytic sites | Overcomes inhibition of the primary β5 site | nih.gov |

| Upregulation of proteasome subunits | Increased basal levels of proteasome activity | Limits the effectiveness of reversible PIs | nih.gov |

| Altered stress response pathways | Changes in cellular defense mechanisms and signaling cascades | Can lead to acquired or intrinsic resistance | frontiersin.orgnih.gov |

| Activation of cell survival/antiapoptotic pathways | Upregulation of pro-survival signals (e.g., antiapoptotic proteins) | Counteracts PI-induced cell death | frontiersin.orgnih.gov |

| Multidrug resistance mechanisms | e.g., P-glycoprotein efflux transporter activity | Reduces intracellular drug concentration, limiting efficacy | nih.gov |

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The advancement of high-throughput technologies has led to the generation of vast amounts of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. Integrating these diverse datasets provides a holistic view of cellular responses to therapeutic agents like this compound, offering deeper insights into complex biological systems than single-omics approaches alone nuvisan.complos.orgnih.govebi.ac.uknih.gov. Pathway analysis methods designed for multi-omics data integration can identify key biological pathways perturbed by this compound, uncover novel biomarkers, and reveal potential therapeutic targets or mechanisms of action plos.orgnih.govnih.gov. Tools such as PathIntegrate facilitate this integration by transforming molecular-level data into interpretable pathway-level insights, enabling the detection of subtle signals and the formulation of new hypotheses regarding disease ideation and treatment targets plos.orgnih.gov.

Table 3: Approaches for Multi-Omics Data Integration and Pathway Analysis

| Method/Approach | Description | Key Benefit | Reference |

| PathIntegrate | Integrates multi-omics datasets based on biological pathways, transforming molecular to pathway-level data. | Provides interpretable models, enhances signal detection in noisy data. | plos.orgnih.gov |

| Directional Integration (e.g., DPM) | Combines multiple omics datasets using directionality and significance estimates. | Identifies genes and pathways changing consistently across datasets, penalizes inconsistencies. | biorxiv.org |

| General Multi-Omics Analysis | Joint analysis of genomics, transcriptomics, proteomics, metabolomics, etc. | Offers a holistic view of biological systems, identifies novel pathways and biomarkers. | nuvisan.complos.orgnih.govebi.ac.uknih.gov |

Exploration of this compound in Combination Research with Other Academic Agents

Combination therapies are a critical strategy in cancer treatment, aiming to enhance therapeutic efficacy, broaden the spectrum of activity, and mitigate drug resistance. Academic research exploring the synergistic effects of this compound in combination with other agents is a vital translational direction frontiersin.orgnih.govnih.govresearchgate.net. Studies involving other proteasome inhibitors have demonstrated significant synergistic outcomes when combined with various classes of drugs, including chemotherapy agents, targeted therapies, and immunomodulatory agents nih.govnih.gov. Investigating combinations of this compound with agents that target different cellular pathways, modulate the tumor microenvironment, or overcome specific resistance mechanisms could lead to the development of more potent and effective treatment regimens.

Expanding Preclinical Studies and Target Identification Methodologies

The progression of this compound towards clinical application necessitates a robust expansion of preclinical studies and the refinement of target identification methodologies. Comprehensive in vitro and in vivo preclinical studies are essential for thoroughly assessing its efficacy, understanding its pharmacokinetic and pharmacodynamic properties, and evaluating its potential for various therapeutic indications pelagobio.com. Concurrently, rigorous target identification and validation are paramount to precisely elucidate this compound's molecular targets and its mechanisms of action researchgate.netfrontiersin.orgmdpi.com. Methodologies such as chemical proteomics, affinity-based probes, Cellular Thermal Shift Assay (CETSA), and genetic screening approaches (e.g., CRISPR-based screening) are indispensable for identifying and validating these targets, thereby supporting rational drug design and de-risking clinical development nuvisan.compelagobio.comresearchgate.netfrontiersin.orgmdpi.com. These efforts are supported by the need to identify reliable biomarkers for target engagement and pharmacodynamic responses pelagobio.com.

Table 4: Key Preclinical Target Identification Methodologies

| Methodology | Principle | Application in Drug Discovery | Reference |

| Chemical Proteomics | Utilizes chemical probes to enrich and identify target proteins from complex biological samples. | Unbiased target identification, elucidation of mechanisms of action (MoA). | researchgate.netfrontiersin.orgmdpi.com |

| CETSA (Cellular Thermal Shift Assay) | Measures target engagement in intact cells and tissues based on drug-induced changes in protein thermal stability. | Validates target engagement under physiological conditions, identifies compounds with poor engagement. | pelagobio.com |

| CRISPR-based Screening | Employing CRISPR technology for functional genomics to identify genes essential for drug response or resistance. | Target identification and validation, mode-of-action studies. | nuvisan.com |

| Affinity Chromatography | Immobilizing small molecules onto a solid substrate to capture binding proteins. | An established method for identifying protein targets of small molecules. | mdpi.com |

Potential for this compound as a Research Tool in Proteasome Biology

Beyond its direct therapeutic potential, this compound can serve as an invaluable research tool for dissecting the intricacies of proteasome biology abcam.comnih.govnih.gov. As a potent and specific inhibitor of proteasome activity, it can be employed in controlled experimental settings to investigate the ubiquitin-proteasome system (UPS) and its diverse cellular roles. Researchers can utilize this compound to study the regulation of proteasome assembly, the dynamics of proteasome function under various cellular stresses, and the precise impact of proteasomal degradation on key cellular processes such as cell cycle progression, protein homeostasis, and apoptosis abcam.comnih.govnih.govmdpi.com. Understanding how proteasome dysfunction contributes to various pathologies, including neurodegenerative diseases and cancer, can be significantly advanced through the application of specific proteasome inhibitors like this compound as molecular probes.

Table 5: Applications of this compound as a Research Tool in Proteasome Biology

| This compound (as a PI) | Application | Biological Process Studied | Reference |

| Probing UPS Function | Investigating the ubiquitin-proteasome system (UPS) and protein degradation. | Regulation of cell cycle, protein homeostasis, cellular signaling pathways. | abcam.comnih.govnih.gov |

| Investigating Stress Response | Analyzing cellular adaptation and responses to proteasome inhibition. | ER stress, unfolded protein response (UPR), cellular survival mechanisms. | abcam.commdpi.com |

| Studying Proteasome Assembly | Examining the regulation and assembly of proteasome complexes. | Role of chaperones (e.g., Hsp70, Hsp90) in proteasome biogenesis and function. | nih.gov |

| Understanding Disease Mechanisms | Linking proteasome dysfunction to specific pathologies. | Neurodegenerative diseases (e.g., Alzheimer's), cancer, inflammatory and autoimmune disorders. | abcam.comnih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Iodosalinosporamide in vitro?

- Methodological Guidance : Synthesis typically involves marine actinomycete fermentation followed by bioassay-guided isolation. Characterization requires LC-HRMS for molecular weight determination, NMR (¹H, ¹³C, 2D-COSY/HMBC) for structural elucidation, and X-ray crystallography for stereochemical confirmation. Purity should be validated via HPLC (>95%) .

- Experimental Design : Include controls for cytotoxicity (e.g., HEK293 cells) and parallel testing against proteasome inhibition to confirm bioactivity .

Q. How can researchers optimize in vitro assays to evaluate this compound’s proteasome inhibitory activity?

- Methodological Guidance : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like protease activity. Normalize results against bortezomib as a positive control. Include dose-response curves (IC₅₀ calculations) and validate with Western blot analysis of ubiquitinated protein accumulation .

- Data Interpretation : Account for batch-to-batch variability in compound purity by repeating assays with independently synthesized batches .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cancer cell lines?

- Methodological Guidance :

- Hypothesis Testing : Assess whether discrepancies arise from differences in proteasome subunit composition (e.g., β5 subunit polymorphisms) or off-target effects.

- Experimental Design : Perform CRISPR-mediated knockdown of β5 subunits in resistant cell lines and re-evaluate potency. Use transcriptomic profiling (RNA-seq) to identify compensatory pathways .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Guidance :

- Model Selection : Use orthotopic xenografts (e.g., multiple myeloma models) with longitudinal monitoring of tumor volume and proteasome activity in blood/tissue.

- Pharmacokinetic Parameters : Measure plasma half-life (t½), bioavailability (oral vs. intravenous), and tissue distribution via LC-MS/MS. Include toxicity endpoints (e.g., hematological, hepatic) and compare to bortezomib .

Q. What computational approaches predict this compound’s binding affinity to proteasome variants?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate binding to wild-type and mutant (e.g., Cys52Ala) 20S proteasome structures. Validate with free-energy perturbation (FEP) calculations.

- Data Integration : Cross-reference docking scores (AutoDock Vina) with experimental IC₅₀ values to refine predictive models .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous cell models?

- Methodological Guidance :

- Standardization : Use ATCC-authenticated cell lines and document passage numbers. Include mycoplasma testing and media composition details.

- Data Transparency : Publish raw proteasome activity datasets (e.g., Excel/CSV files) alongside normalized results in supplementary materials .

- Conflict Resolution : If reproducibility fails, conduct inter-laboratory comparisons using shared compound aliquots and standardized protocols .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and other antineoplastic agents?

- Methodological Guidance :

- Synergy Quantification : Use Chou-Talalay combination indices (CI) or Bliss independence models. Validate with 3D spheroid co-cultures to mimic tumor microenvironments.

- Data Visualization : Generate heatmaps of CI values across dose matrices and perform hierarchical clustering to identify robust synergies .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in preclinical this compound studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.